1,3,5-Triazine, 1,3,5-trihexylhexahydro-

Description

General Overview of Hexahydrotriazine Core Structures

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are six-membered heterocyclic compounds containing three nitrogen atoms and three carbon atoms alternating in the ring. wikipedia.org These structures are the saturated analogues of the aromatic 1,3,5-triazines. The parent compound, hexahydro-1,3,5-triazine, is a simple heterocycle, but it is the N-substituted derivatives that have garnered significant attention in chemical research and industrial applications.

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the condensation reaction of a primary amine with formaldehyde (B43269). This straightforward method allows for the introduction of a wide variety of substituents onto the nitrogen atoms, leading to a vast library of compounds with tailored properties. The nature of the substituent (R group) on the nitrogen atoms profoundly influences the physical and chemical characteristics of the resulting hexahydrotriazine.

Contextualization of 1,3,5-Triazine (B166579), 1,3,5-trihexylhexahydro- within N-Substituted Hexahydrotriazines

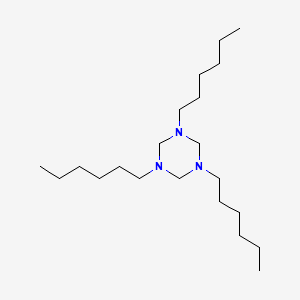

1,3,5-Triazine, 1,3,5-trihexylhexahydro-, with the CAS number 113293-50-8, is a symmetrically trisubstituted hexahydro-1,3,5-triazine. smolecule.com In this molecule, each of the three nitrogen atoms of the hexahydrotriazine ring is bonded to a hexyl group. The presence of these long alkyl chains imparts a significant hydrophobic character to the molecule. smolecule.com

The general structure of N-substituted hexahydrotriazines can be represented by the formula (R-N-CH₂)₃. For 1,3,5-Triazine, 1,3,5-trihexylhexahydro-, the 'R' group is a hexyl chain (-C₆H₁₃). This places it in a homologous series with other N-alkyl-substituted hexahydrotriazines, such as the well-studied 1,3,5-trimethyl- and 1,3,5-triethyl-hexahydro-1,3,5-triazines. As the length of the alkyl chain increases, properties such as lipophilicity, boiling point, and viscosity are expected to increase, while water solubility decreases.

The table below provides some of the known physicochemical properties of 1,3,5-Triazine, 1,3,5-trihexylhexahydro-.

| Property | Value |

| IUPAC Name | 1,3,5-trihexyl-1,3,5-triazinane |

| CAS Number | 113293-50-8 |

| Molecular Formula | C₂₁H₄₅N₃ |

| Molecular Weight | 339.6 g/mol |

| Exact Mass | 339.361348448 g/mol |

| XLogP3 | 7.4 |

| Hydrogen Bond Acceptor Count | 3 |

Table 1: Physicochemical properties of 1,3,5-Triazine, 1,3,5-trihexylhexahydro-. Data sourced from available chemical databases. smolecule.com

To better understand the influence of the N-substituent, the following table compares the properties of 1,3,5-Triazine, 1,3,5-trihexylhexahydro- with its shorter-chain and cyclic analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1,3,5-Trimethylhexahydro-1,3,5-triazine | C₆H₁₅N₃ | 129.20 | 162-163.5 | -27 |

| 1,3,5-Triethylhexahydro-1,3,5-triazine | C₉H₂₁N₃ | 171.28 | Not available | Not available |

| 1,3,5-Trihexylhexahydro-1,3,5-triazine | C₂₁H₄₅N₃ | 339.60 | Not available | Not available |

| 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine | C₂₁H₃₉N₃ | 333.56 | Not available | Not available |

Table 2: Comparison of properties of selected N-substituted hexahydro-1,3,5-triazines. Data for trimethyl and triethyl derivatives from various chemical databases. wikipedia.orgsigmaaldrich.comnih.govnih.gov

Scope and Significance of Academic Research on Hexahydrotriazines

Academic research into hexahydrotriazines is multifaceted, exploring their synthesis, conformational analysis, and a wide range of potential applications. The reactivity of the hexahydrotriazine ring and the versatility of the N-substituents make these compounds valuable intermediates in organic synthesis. For instance, they have been used as precursors in the synthesis of more complex molecules, including monomers for polymers like poly(benzoxazine)s. scite.ai

The nature of the N-substituent dictates the potential applications of these compounds. For example, derivatives with shorter alkyl chains, such as 1,3,5-trimethylhexahydro-1,3,5-triazine, are utilized in various industrial processes. wikipedia.org Research has also shown that certain hexahydrotriazine derivatives possess antimicrobial properties.

While specific research on 1,3,5-Triazine, 1,3,5-trihexylhexahydro- is not extensively documented in publicly available literature, its long alkyl chains suggest potential utility in applications where high lipophilicity is advantageous. These could include roles as additives in non-polar media, components in lubricant formulations, or as building blocks for specialized polymers. The conformational flexibility imparted by the hexyl chains can also influence its reactivity and interactions with other molecules, a subject ripe for further academic investigation. smolecule.com The study of such long-chain derivatives contributes to a deeper understanding of structure-property relationships within the broader family of hexahydrotriazines.

Structure

3D Structure

Properties

CAS No. |

113293-50-8 |

|---|---|

Molecular Formula |

C21H45N3 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

1,3,5-trihexyl-1,3,5-triazinane |

InChI |

InChI=1S/C21H45N3/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h4-21H2,1-3H3 |

InChI Key |

FRDZMGZUEIFKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CN(CN(C1)CCCCCC)CCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Substituted Hexahydrotriazines

Direct Condensation Reactions of Amines and Aldehydes

The most fundamental and widely employed method for synthesizing 1,3,5-trisubstituted hexahydro-1,3,5-triazines is the direct condensation of a primary amine with formaldehyde (B43269). wikipedia.org This reaction, which forms the basis for the synthesis of 1,3,5-trihexylhexahydro-1,3,5-triazine from hexylamine (B90201) and formaldehyde, is a classic example of nucleophilic addition to a carbonyl group followed by cyclization.

Mechanistic Pathways of Cyclic Trimerization

The formation of the hexahydrotriazine ring from a primary amine and formaldehyde is a stepwise process that is often facilitated by acid catalysis. The mechanism proceeds through several key intermediates: wikipedia.orgyoutube.com

Formation of a Hemiaminal (1-Alkanolamine): The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of formaldehyde. This step is typically acid-catalyzed, involving protonation of the formaldehyde oxygen to increase the carbonyl carbon's electrophilicity. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or 1-alkanolamine. wikipedia.org

Dehydration to an Imine: The hemiaminal intermediate is generally unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a reactive Schiff base, specifically an N-substituted methanimine (B1209239) (R-N=CH₂).

Cyclic Trimerization: The N-substituted imine is highly reactive and prone to polymerization. In the absence of other reactants, three molecules of the imine undergo a head-to-tail cyclic trimerization. This cyclization forms the stable six-membered hexahydro-1,3,5-triazine ring, driven by the formation of three new carbon-nitrogen single bonds.

This entire sequence is an equilibrium process. The reaction can be driven toward the product by removing the water formed during the condensation, for example, by azeotropic distillation. google.com

Influence of Amine Substitution Patterns on Synthesis Outcomes

The structure of the primary amine (R-NH₂) significantly influences the outcome of the condensation reaction. The electronic and steric properties of the substituent 'R' can affect reaction rates and yields.

Electronic Effects: Electron-donating groups on the amine can increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial attack on formaldehyde. Conversely, strongly electron-withdrawing groups can decrease the nitrogen's nucleophilicity, slowing the reaction.

Steric Effects: Steric hindrance around the nitrogen atom can impede the nucleophilic attack and the subsequent cyclization. While the synthesis of 1,3,5-trihexylhexahydro-1,3,5-triazine proceeds efficiently due to the flexible n-hexyl chains, bulkier substituents, such as tert-butyl groups, can disfavor the formation of the trimeric ring structure, potentially leading to the formation of linear polymers or other side products.

Role of Catalysis in Condensation Protocols

Catalysis plays a pivotal role in the efficient synthesis of hexahydrotriazines, primarily by accelerating the key steps of hemiaminal formation and its subsequent dehydration to the imine intermediate.

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used catalysts. google.comresearchgate.net They function by protonating the formaldehyde carbonyl oxygen, which significantly enhances the carbon's electrophilicity and makes it more susceptible to nucleophilic attack by the amine. youtube.com The acid also facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O). The choice of acid and its concentration can be critical; excessive acidity can lead to unwanted side reactions or polymerization. google.com

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can also catalyze the reaction. researchgate.net They coordinate to the carbonyl oxygen, polarizing the C=O bond and activating the formaldehyde in a manner similar to protonation.

Catalyst-Free Conditions: While often slower, the condensation can sometimes proceed without an external catalyst, particularly with highly reactive amines or when the reaction is driven to completion by the removal of water at elevated temperatures. researchgate.net

Multicomponent and One-Pot Synthetic Strategies

The direct condensation of three equivalents of an amine with three equivalents of formaldehyde is inherently a one-pot reaction . This strategy is highly efficient as it combines multiple bond-forming events in a single procedural step without the need to isolate intermediates. This approach aligns with the principles of step economy, reducing solvent waste and purification efforts. For the synthesis of a symmetrical compound like 1,3,5-trihexylhexahydro-1,3,5-triazine, the reactants (hexylamine and formaldehyde) are simply mixed, often with a catalyst, and allowed to react under appropriate conditions to yield the final product. wikipedia.org

While the term multicomponent reaction (MCR) is typically reserved for processes involving three or more distinct starting materials, the principles of operational simplicity and efficiency are clearly embodied in the one-pot synthesis of hexahydrotriazines.

Green Chemistry Approaches in Hexahydrotriazine Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods. For hexahydrotriazine synthesis, this has primarily involved the use of alternative energy sources to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netjaveriana.edu.coukm.mynih.gov Compared to conventional heating, microwave irradiation offers rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various 1,3,5-triazinane (B94176) (hexahydrotriazine) derivatives. The primary advantages include a significant reduction in reaction time from several hours to mere minutes and an increase in product yields. researchgate.net

The table below presents a comparison of conventional heating versus microwave-assisted synthesis for analogous heterocyclic formations, illustrating the typical improvements achieved.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 6 - 10 hours | 31 - 82% | ukm.my |

| Microwave Irradiation | 5 minutes | 82 - 89% | ukm.my |

| Conventional Heating | >10 hours | 50 - 58% | researchgate.net |

| Microwave Irradiation | <2 minutes | 92 - 98% | researchgate.net |

Another significant green approach is the use of ultrasound irradiation (sonochemistry). Ultrasound-assisted synthesis can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to shorter reaction times and high yields, often in aqueous media. google.com

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. google.comnih.gov The application of ultrasonic irradiation can significantly enhance reaction rates and yields in the synthesis of hexahydrotriazine derivatives. google.com This technique utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which can promote the condensation reaction between primary amines and formaldehyde. nih.govnih.gov

For instance, the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines has been successfully achieved with high yields and shorter reaction times under ultrasonic irradiation compared to conventional methods. google.com While specific studies on the ultrasound-assisted synthesis of 1,3,5-trihexylhexahydro-1,3,5-triazine are not extensively detailed in the reviewed literature, the general principles are applicable. The reaction would involve the sonication of a mixture of hexylamine and formaldehyde, likely in a suitable solvent medium like a water-ethanol mixture, which has been found to be effective for similar syntheses. google.com This approach is expected to provide a rapid and efficient route to the desired product. google.com

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Hexahydrotriazines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 2 hours | Lower | Refluxing in ethanol | google.com |

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, solvent-free and aqueous media syntheses are highly desirable as they reduce or eliminate the use of hazardous organic solvents. vedantu.com The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is fundamentally a condensation reaction between a primary amine and formaldehyde, which can often be conducted under these environmentally friendly conditions. wikipedia.orggoogle.com

The reaction between hexylamine and an aqueous solution of formaldehyde or solid paraformaldehyde represents a viable aqueous synthesis route to 1,3,5-trihexylhexahydro-1,3,5-triazine. google.comgoogle.com This method is straightforward and avoids the need for organic solvents, making it an attractive option for industrial applications. google.com

Solvent-free synthesis, often facilitated by mechanochemical methods like grinding or by using microwave irradiation, offers another green alternative. organic-chemistry.orgresearchgate.net For example, the reaction of non-volatile amines with aldehydes has been shown to proceed efficiently under solvent-free microwave irradiation. organic-chemistry.org While direct examples for 1,3,5-trihexylhexahydro-1,3,5-triazine are not prevalent, the general methodology of reacting hexylamine with paraformaldehyde under neat conditions, potentially with microwave assistance, is a promising solvent-free approach.

Table 2: Green Synthesis Approaches for Hexahydrotriazines

| Approach | Reagents | Medium | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Primary Amine, Aqueous Formaldehyde | Water | Environmentally benign, simple | google.com |

Derivatization from Precursor Triazine Scaffolds (e.g., Cyanuric Chloride)

While the direct condensation of amines and formaldehyde is the primary route to hexahydrotriazines, the derivatization of precursor triazine scaffolds like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone for synthesizing a vast array of substituted s-triazine derivatives. chemicalbook.comnih.gov Although this method is more commonly associated with the synthesis of aromatic 1,3,5-triazines, the principles of controlled nucleophilic substitution are fundamental in triazine chemistry.

Cyanuric chloride is a highly reactive and cost-effective starting material, featuring three chlorine atoms that can be sequentially replaced by various nucleophiles. nih.govresearchgate.net This reactivity allows for the precise construction of symmetrically and asymmetrically substituted triazines. chemicalbook.com

Controlled Nucleophilic Substitution Pathways

The chlorine atoms on the cyanuric chloride ring exhibit different reactivities, which can be exploited for controlled substitution. The first chlorine is highly reactive and can be substituted at low temperatures (e.g., 0-5 °C). The second chlorine requires a higher temperature (e.g., room temperature), and the substitution of the third chlorine atom often necessitates even more elevated temperatures. researchgate.net

This temperature-dependent reactivity allows for the stepwise introduction of different nucleophiles, leading to a diverse range of substituted triazines. chemicalbook.com The choice of nucleophile, its basicity, steric hindrance, and the solvent system all play crucial roles in directing the substitution pattern. nih.gov For instance, the reaction can be controlled to produce mono-, di-, or trisubstituted products by carefully managing the reaction conditions and stoichiometry of the nucleophile. nih.govresearchgate.net

Sequential Substitution Strategies

Sequential substitution is a powerful strategy for creating complex, non-symmetrical triazine derivatives from cyanuric chloride. chemicalbook.com By taking advantage of the differential reactivity of the C-Cl bonds, one can introduce different nucleophilic groups in a stepwise manner. google.comchemicalbook.com

A typical sequential substitution might involve reacting cyanuric chloride with a first nucleophile at a low temperature to yield a monosubstituted dichlorotriazine. This intermediate can then be reacted with a second, different nucleophile at a higher temperature to afford a disubstituted monochlorotriazine. Finally, a third nucleophile can be introduced at an even higher temperature to complete the synthesis of the trisubstituted triazine. researchgate.netchemicalbook.com This methodical approach provides access to a vast chemical space of functionalized triazine compounds that would be inaccessible through direct cyclotrimerization reactions. chemicalbook.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5-Triazine (B166579), 1,3,5-trihexylhexahydro- |

| 1,3,5-trihexylhexahydro-1,3,5-triazine |

| 1,3,5-triaryl-1,3,5-hexahydrotriazine |

| Cyanuric chloride |

| 2,4,6-trichloro-1,3,5-triazine |

| Hexylamine |

| Formaldehyde |

| Paraformaldehyde |

| 1,3,5-trimethyl-1,3,5-triazacyclohexane |

| Hexamethylene tetraamine |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium (B1175870) chloride |

| monosubstituted dichlorotriazine |

| disubstituted monochlorotriazine |

Elucidation of Reaction Mechanisms and Dynamic Behavior

Ring-Opening Reaction Mechanisms of Hexahydrotriazines

The saturated heterocyclic ring of 1,3,5-trihexylhexahydro-1,3,5-triazine is susceptible to cleavage under various conditions, primarily through nucleophilic attack or acid catalysis. These reactions lead to a variety of products and are fundamental to the compound's function as a scavenger and a building block for dynamic polymers.

Nucleophilic Attack-Induced Ring Cleavage (e.g., by Phosphines, Thiols, Hydrogen Sulfide)

Nucleophiles can initiate the ring-opening of hexahydrotriazines through attack on the methylene (B1212753) carbons of the ring. This process is a key aspect of their chemistry, enabling their use in diverse applications such as the development of self-healing materials and as scavenging agents.

The reaction with phosphines can lead to the breakdown of the hexahydrotriazine ring. This process can be employed to control the bulk properties of materials derived from these triazines, such as reverting a gelled material back to a liquid state. The mechanism involves the nucleophilic attack of the phosphine (B1218219) on a methylene carbon of the triazine ring, leading to ring opening and subsequent fragmentation of the structure. This reduces the cross-linking density in polymeric systems, resulting in a phase change from gel to liquid.

Thiols react with hexahydrotriazines to form thioaminals, a dynamic covalent motif. This reaction proceeds efficiently and can be used to synthesize both small molecules and high-molecular-weight polymers through step-growth polymerization with dithiols. semanticscholar.orgnih.gov The versatility and functional group tolerance of this reaction allow for the creation of a diverse library of polymers. semanticscholar.orgnih.gov

The reaction with hydrogen sulfide (B99878) (H₂S) is of significant industrial importance, as 1,3,5-trialkylhexahydro-1,3,5-triazines are effective H₂S scavengers. The mechanism involves a stepwise nucleophilic substitution. Initially, the triazine ring is protonated. Subsequently, the hydrosulfide (B80085) anion (HS⁻) acts as a nucleophile, attacking a methylene carbon adjacent to a protonated nitrogen atom. This leads to the opening of the ring and the elimination of a hexylamine (B90201) molecule. This process can repeat, with a second H₂S molecule reacting with the resulting thiadiazine intermediate to form a dithiazine and another molecule of hexylamine. While theoretically the reaction could proceed to form a trithiane, studies on analogous systems show that the reaction typically stops at the dithiazine stage.

| Nucleophile | Reaction Products | Key Mechanistic Features |

| Phosphines | Ring-opened and fragmented products | Nucleophilic attack on methylene carbon, reduction of cross-linking in polymers. |

| Thiols | Thioaminals, step-growth polymers | Formation of dynamic covalent thioaminal bonds, high efficiency and functional group tolerance. semanticscholar.orgnih.gov |

| Hydrogen Sulfide | Thiadiazine, Dithiazine, Hexylamine | Stepwise nucleophilic substitution, protonation-activated ring opening by HS⁻. |

Acid-Catalyzed Ring Fragmentation Processes

The hydrolysis and fragmentation of 1,3,5-trihexylhexahydro-1,3,5-triazine are significantly accelerated in the presence of acid. The rate of hydrolysis of the analogous 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine has been shown to be strongly dependent on the pH of the aqueous solution. researchgate.net The reaction is catalyzed by protons, which protonate the nitrogen atoms of the ring, making the adjacent methylene carbons more electrophilic and susceptible to nucleophilic attack by water.

The general mechanism for the acid-catalyzed hydrolysis involves the reversible formation of the corresponding amine (hexylamine) and formaldehyde (B43269). This equilibrium is a key feature of hexahydrotriazine chemistry. The rate equation for the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine at 22 °C has been reported as: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺] researchgate.net

| Condition | Key Features | Resulting Products |

| Acidic (e.g., aqueous acid) | Protonation of ring nitrogens, increased electrophilicity of methylene carbons. | Hexylamine and Formaldehyde |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of 1,3,5-trihexylhexahydro-1,3,5-triazine ring-opening reactions, various analytical techniques have been employed.

In the reaction with hydrogen sulfide, the formation of 3,5-dihexyl-1,3,5-thiadiazine and subsequently 5-hexyl-1,3,5-dithiazine as intermediates and final products, respectively, has been established for analogous systems through techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with combustion analysis. researchgate.net The thiadiazine intermediate is often transient and not always observable by chromatographic methods. nih.gov

Computational studies, such as those using density functional theory (DFT), have been instrumental in mapping the energetic landscapes of these reactions and predicting the structures of intermediates. For instance, in the phosphine-induced ring opening, DFT calculations have been used to predict the ¹³C NMR spectra of various reaction intermediates, which can then be correlated with experimental data to substantiate the proposed mechanism. organic-chemistry.org Similarly, computational studies on the alkaline hydrolysis of the related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have identified intermediates such as a denitrated cyclohexene (B86901) and the ring-opened product 4-nitro-2,4-diazabutanal. nih.govnih.gov

Mass spectrometry is another powerful tool for identifying fragmentation patterns that can provide clues about the structure of intermediates. For example, the mass spectral analysis of N-acetylated dinitro hexahydrotriazine reveals fragmentation pathways involving N-N bond cleavage and ring cleavage with the loss of specific fragments like CH₂N₂O₂. dtic.mil

| Reaction | Intermediate(s) | Characterization Techniques |

| Reaction with H₂S | 3,5-dihexyl-1,3,5-thiadiazine, 5-hexyl-1,3,5-dithiazine | IR, NMR, Combustion Analysis researchgate.net |

| Phosphine-induced ring opening | Phosphonium-adducts, open-ring species | DFT calculations, ¹³C NMR spectroscopy organic-chemistry.org |

| Anaerobic biodegradation of RDX | Mono-, di-, and trinitroso-RDX, hydroxylamino-dinitroso-1,3,5-triazine | HPLC, Liquid Chromatography-Mass Spectrometry nih.gov |

Dynamic Covalent Chemistry of Hexahydrotriazine Systems

The reversible nature of the formation of hexahydrotriazines from amines and aldehydes, as well as their reactions with nucleophiles like thiols, places them at the heart of dynamic covalent chemistry. This field explores chemical reactions that occur under equilibrium control, allowing for the formation of materials with adaptable and responsive properties.

Principles of Reversible Bond Formation and Exchange

Dynamic covalent chemistry is predicated on the principle of reversible bond formation and cleavage. nih.gov In hexahydrotriazine-based systems, the key dynamic covalent bond is the aminal linkage (N-C-N). This bond can be readily formed and broken, particularly in the presence of a catalyst or an external stimulus.

The reaction of hexahydrotriazines with thiols to form thioaminals is a prime example of dynamic covalent chemistry. semanticscholar.orgnih.gov This reaction is reversible, and the position of the equilibrium can be influenced by factors such as the concentration of reactants and the reaction conditions. This reversibility allows for the exchange of components within a molecular or polymeric system, leading to the adaptation of the material's structure and properties.

Network Reconfiguration Mechanisms in Hexahydrotriazine-Based Materials

When hexahydrotriazines are used as cross-linkers in polymer networks, their dynamic covalent nature enables the network to reconfigure. This reconfiguration can be triggered by external stimuli such as temperature or the introduction of a catalyst. digitellinc.comnsf.gov These materials, often referred to as covalent adaptable networks (CANs) or vitrimers, exhibit properties of both traditional thermosets (e.g., mechanical robustness) and thermoplastics (e.g., reprocessability). digitellinc.comvitrimers.net

The network reconfiguration occurs through bond exchange reactions. rsc.org In a hexahydrotriazine-based network cross-linked with thiols, for instance, the thioaminal linkages can undergo exchange. This can happen through an associative mechanism, where a free thiol attacks a thioaminal linkage to form a new bond before the old one is completely broken, or a dissociative mechanism, where a bond breaks first, followed by the formation of a new one. nsf.govvitrimers.net This continuous breaking and reforming of cross-links allows the polymer chains to move and the network to rearrange, leading to properties such as stress relaxation, self-healing, and malleability at elevated temperatures. vitrimers.netresearchgate.net The rate of these exchange reactions, and thus the speed of network reconfiguration, can be tuned by altering the chemical structure of the components or by using a catalyst. vitrimers.net

| Dynamic System | Mechanism | Trigger/Stimulus | Resulting Properties |

| Hexahydrotriazine-Thiol Networks | Reversible thioaminal formation/exchange | Temperature, Catalyst | Malleability, Self-healing, Reprocessability digitellinc.comvitrimers.net |

| Vitrimers (general) | Associative or Dissociative bond exchange | Temperature, Light, Catalyst | Stress relaxation, Reshapability, Recyclability nsf.govvitrimers.netresearchgate.net |

Gas Phase Reactivity Studies of Triazine Frameworks (for 1,3,5-Triazine)

The gas phase reactivity of the 1,3,5-triazine (B166579) framework has been a subject of detailed investigation, providing significant insights into anion-arene interactions. acs.orgcolorado.edu Studies utilizing techniques such as flowing afterglow-selected ion flow tube mass spectrometry have evaluated the reactions of 1,3,5-triazine with various oxyanions and carbanions. nih.govresearchgate.net These investigations reveal that the incorporation of nitrogen atoms into the aromatic ring, while having a minor effect on aromaticity, significantly influences the compound's reactivity. acs.org The reactivity of 1,3,5-triazine in the gas phase is characterized by competition between different reaction pathways, primarily proton transfer and nucleophilic aromatic addition (SNAr). acs.orgresearchgate.net The extremely electrophilic nature of the carbon centers and the symmetric delocalization of charge by the electron-withdrawing nitrogen atoms are key factors governing these reactions. nih.govacs.org

To better understand the structures and fragmentation processes, experiments often employ isotopic labeling, H/D exchange, and collision-induced dissociation (CID). researchgate.net The product ion distributions from these gas-phase anionic reactions are typically interpreted using a double-well potential energy curve, where ion-dipole interactions create a potential minimum before significant changes in chemical bonding occur. acs.org

In the gas-phase reactions of 1,3,5-triazine with anionic nucleophiles, proton transfer is a prominent pathway. nih.gov This process is in direct competition with the SNAr addition mechanism. acs.org The likelihood of proton transfer is significant when the gas-phase acidities of 1,3,5-triazine and the reacting nucleophile are similar. acs.org The reaction results in the deprotonation of the 1,3,5-triazine molecule. acs.org For instance, in the reaction between methoxide (B1231860) anion (CH₃O⁻) and 1,3,5-triazine, a peak corresponding to deprotonated 1,3,5-triazine at m/z 80 is observed, indicating an active proton transfer pathway. acs.org

The competition between proton transfer and other mechanisms is influenced by the relative gas-phase acidities of the reactants. acs.org Experimental data show that both proton transfer and addition pathways are active across a range of nucleophiles. acs.org

Table 1: Observed Reaction Pathways in Gas-Phase Reactions of 1,3,5-Triazine

| Reactant Anion | Observed Pathways | Reference |

|---|---|---|

| Oxyanions | Proton Transfer, Hydride Transfer, Anionic σ-Adduct Formation | nih.gov |

| Carbanions | Proton Transfer, Anionic σ-Adduct Formation | nih.gov |

| Amide | Proton Transfer, Anionic σ-Adduct Formation | nih.gov |

| CH₃O⁻ | Proton Transfer, Hydride Transfer, Anionic σ-Adduct Formation | acs.org |

Hydride transfer is another significant reaction channel observed in the gas-phase interactions of 1,3,5-triazine. nih.gov The molecule exhibits significant hydride acceptor properties, which are attributed to its highly electrophilic carbon centers. acs.orgresearchgate.net This process leads to the formation of a hydride-Meisenheimer complex. acs.org

A clear example is the reaction of 1,3,5-triazine with the methoxide anion (CH₃O⁻). The major product ion observed in the mass spectrum is C₃H₄N₃⁻ (m/z 82), which corresponds to the hydride transfer product. acs.org This assignment was confirmed through isotopic labeling; when deuterated methoxide (CD₃O⁻) was used, the product ion peak shifted from m/z 82 to 83, confirming the transfer of a hydride (or deuteride) ion. acs.org The stability of the resulting anionic σ-adducts is enhanced by the symmetric charge delocalization across the electron-withdrawing nitrogen atoms. acs.org

Beyond proton and hydride transfer, 1,3,5-triazine readily undergoes nucleophilic aromatic addition (SNAr) to form stable anionic σ-adducts, also known as Meisenheimer complexes. nih.govresearchgate.net This pathway is competitive over a wide range of relative gas-phase acidities. acs.org The formation of these strong adducts is rationalized by the extremely electrophilic nature of the carbon atoms within the triazine ring, coupled with the ability of the nitrogen atoms to delocalize the negative charge. nih.govacs.org

In the reaction with CH₃O⁻, a stabilized species at m/z 112 is observed, representing the formation of a stable adduct. acs.org Collision-induced dissociation (CID) of this particular species did not show further fragmentation, indicating its stability. acs.org The deprotonated 1,3,5-triazine, known as 1,3,5-triazinide, can undergo ring-opening fragmentation upon collision, either through a multi-step or single-step process, ultimately yielding a cyanide anion (CN⁻) and two molecules of hydrogen cyanide (HCN). nih.govresearchgate.netacs.org

Table 2: Key Products in the Gas-Phase Reaction of CH₃O⁻ with 1,3,5-Triazine

| Product | m/z | Description | Reference |

|---|---|---|---|

| Deprotonated 1,3,5-Triazine | 80 | Product of proton transfer | acs.org |

| Hydride-Meisenheimer Complex | 82 | Product of hydride transfer | acs.org |

| Stable Anionic σ-Adduct | 112 | Product of nucleophilic addition | acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For N,N',N''-trisubstituted hexahydro-1,3,5-triazines, NMR provides critical information about the conformation of the triazine ring and the nature and orientation of the substituent groups. researchgate.netresearchgate.net

Application of ¹H and ¹³C NMR for Structural Assignment

A detailed analysis of scientific literature and spectral databases did not yield any experimental ¹H or ¹³C NMR data for 1,3,5-triazine (B166579), 1,3,5-trihexylhexahydro-. While NMR data is available for closely related analogues such as the 1,3,5-triethyl, 1,3,5-tricyclohexyl, and 1,3,5-triphenyl derivatives, no specific chemical shifts, coupling constants, or spectral assignments for the title compound have been published. researchgate.netnih.govnih.gov

NMR-Based Mechanistic Pathway Analysis

No studies utilizing NMR spectroscopy to analyze the mechanistic pathways involving the formation or reaction of 1,3,5-triazine, 1,3,5-trihexylhexahydro- were found in the public domain. Research in this area has been performed on other triazine derivatives, for instance, to follow the synthesis of benzoxazine (B1645224) monomers from 1,3,5-triphenylhexahydro-1,3,5-triazine. scite.ai However, such analyses are not available for the hexyl-substituted compound.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry is a vital tool for confirming molecular weight and for identifying metabolites of a compound.

High-Resolution Mass Spectrometry Techniques

No experimental high-resolution mass spectrometry (HRMS) data for 1,3,5-triazine, 1,3,5-trihexylhexahydro- could be located in the reviewed literature. The PubChemLite database does provide a list of predicted m/z values for various adducts based on its chemical formula, C₂₁H₄₅N₃. uni.lu

Predicted Mass-to-Charge Ratios for 1,3,5-Triazine, 1,3,5-trihexylhexahydro- Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 340.36864 |

| [M+Na]⁺ | 362.35058 |

| [M-H]⁻ | 338.35408 |

| [M+NH₄]⁺ | 357.39518 |

| [M+K]⁺ | 378.32452 |

This table is based on predicted data from PubChemLite and is not derived from experimental measurements. uni.lu

LC-MS/MS for Reaction Intermediate Detection

There are no published studies that employ LC-MS/MS for the detection of reaction intermediates in the synthesis or degradation of 1,3,5-triazine, 1,3,5-trihexylhexahydro-. Furthermore, no metabolite profiling studies for this specific compound were identified.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic information from databases such as the Cambridge Structural Database (CSD) yielded no results for 1,3,5-triazine, 1,3,5-trihexylhexahydro-. Therefore, no experimental data on its solid-state structure, including bond lengths, bond angles, or crystal packing, is available. While crystal structures for other derivatives like hexahydro-1,3,5-tri(p-methoxyphenyl)-s-triazine and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) have been determined, this is not the case for the trihexyl-substituted version. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For "1,3,5-Triazine, 1,3,5-trihexylhexahydro-", the IR spectrum is characterized by absorption bands that confirm the presence of the hexahydro-1,3,5-triazine ring and the hexyl chains. While a specific spectrum for this exact compound is not publicly available, data from analogous 1,3,5-trialkylhexahydro-1,3,5-triazines, such as the triethyl derivative, provide a strong basis for interpretation. spectrabase.com

The key vibrational modes expected in the IR spectrum of "1,3,5-Triazine, 1,3,5-trihexylhexahydro-" are detailed in the table below. The primary absorptions arise from the stretching and bending vibrations of the carbon-hydrogen and carbon-nitrogen bonds.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |

| C-H (Alkyl) | 2950 - 2850 | Symmetric and Asymmetric Stretching |

| C-H (Alkyl) | 1465 - 1450 | Methylene (B1212753) (CH₂) Scissoring |

| C-H (Alkyl) | 1380 - 1370 | Methyl (CH₃) Bending |

| C-N (Tertiary Amine) | 1250 - 1020 | Stretching |

| Triazine Ring | Various | Ring Vibrations |

The prominent bands in the 2950-2850 cm⁻¹ region are indicative of the C-H stretching vibrations of the numerous methylene and methyl groups within the six-carbon alkyl chains. The presence of strong absorptions corresponding to CH₂ scissoring and CH₃ bending further corroborates the aliphatic nature of the substituents. The C-N stretching vibrations of the tertiary amines within the triazine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The entire spectrum of ring vibrations contributes to a complex pattern in the fingerprint region, which is unique to the hexahydro-1,3,5-triazine core structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of "1,3,5-Triazine, 1,3,5-trihexylhexahydro-" and for monitoring the progress of its synthesis. nih.gov Given the non-polar nature of the long hexyl chains, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. sielc.commdpi.com

This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For "1,3,5-Triazine, 1,3,5-trihexylhexahydro-", a C18 or C8 column would provide effective separation from polar impurities and starting materials.

A typical HPLC system for the analysis of this compound would involve a gradient elution to ensure adequate separation of components with varying polarities. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. sielc.commdpi.com The high lipophilicity of the trihexyl derivative necessitates a higher proportion of the organic solvent for elution. Detection is commonly achieved using a UV detector, although the saturated nature of the compound means it may have a weak chromophore. In such cases, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed for more sensitive detection. researchgate.net

The table below outlines a proposed set of HPLC conditions for the analysis of "1,3,5-Triazine, 1,3,5-trihexylhexahydro-".

| Parameter | Condition |

| Column | C18 or C8, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at 70% B, increase to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm, or ELSD/MS |

| Injection Volume | 10 µL |

This method allows for the effective separation of the target compound from any unreacted starting materials or by-products, providing a reliable assessment of its purity. Furthermore, by taking aliquots from a reaction mixture over time, this HPLC method can be used to monitor the consumption of reactants and the formation of the product, thereby optimizing reaction conditions. sigmaaldrich.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

The ground state represents the most stable energetic configuration of a molecule, while a transition state is the highest energy point along a reaction pathway. ucsb.edu The energy difference between these states is crucial for determining reaction kinetics.

DFT calculations have been effectively used to study the reaction mechanisms of triazine derivatives. For instance, in the context of hydrogen sulfide (B99878) (H₂S) scavenging by a generic 1,3,5-triazine (B166579) (TZ), DFT calculations elucidated a multi-step reaction mechanism. The process begins with the protonation of a nitrogen atom in the triazine ring, which has an energy barrier of 24.49 kcal/mol. acs.org This initial step leads to the opening of the hexahydrotriazine ring. acs.org

Similarly, the formation of the hexahydrotriazine ring itself from three formaldimine molecules has been modeled. This trimerization is an exothermic process that proceeds through a stable open-chain intermediate. acs.org The investigation of these states provides a foundational understanding of the stability and reactivity of the hexahydrotriazine core. ucsb.edu

Reaction barriers, or activation energies, dictate the speed of a chemical reaction. chemguide.co.uk Thermodynamic parameters, such as reaction enthalpy (ΔH), determine whether a reaction releases or consumes energy. DFT calculations provide reliable predictions for these values.

A separate study on the thermolysis of triazine in water proposed a mechanism involving an initial protonation with a very high energy barrier of 79.93 kcal/mol, followed by the ring-opening to form an oxazolidine (B1195125) ring with a lower barrier of 9.24 kcal/mol. acs.orgresearchgate.net These computational findings are critical for optimizing industrial processes, such as H₂S removal in the oil and gas industry.

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| TZ Formation (Step 1) | Formation of open-chain intermediate from 3 formaldimine molecules | 4.54 |

| TZ Formation (Step 2) | Cyclization of open-chain intermediate to form TZ | 47.17 |

| H₂S Scavenging | Initial protonation of TZ ring by H₂S | 24.49 |

| Thermolysis in Water | Initial protonation of TZ ring | 79.93 |

| Thermolysis in Water | Opening of TZ ring to form oxazolidine | 9.24 |

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques, including molecular dynamics (MD) simulations, to study the dynamic behavior of molecules over time.

The three-dimensional shape, or conformation, of a molecule significantly influences its physical and biological properties. Hexahydrotriazine derivatives, including 1,3,5-triazine, 1,3,5-trihexylhexahydro-, possess conformational flexibility due to the puckered nature of the six-membered ring and the rotation of their N-substituents. smolecule.com

Molecular modeling can predict where a molecule is most likely to react (reactivity) and which of several possible products is most likely to form (selectivity). This is often achieved by examining the distribution of electronic charge and the accessibility of different atoms.

For a series of hexahydro-1,3,5-triphenyl-s-triazine derivatives studied as corrosion inhibitors, DFT results indicated that the active sites for adsorption onto a steel surface were primarily located on the nitrogen atoms of the triazine ring and on the substituted aromatic rings. researchgate.net This prediction helps in designing more effective inhibitor molecules. Similarly, for 1,3,5-triazine, 1,3,5-trihexylhexahydro-, the nitrogen atoms of the central ring are expected to be the primary sites for nucleophilic attack or coordination due to their lone pairs of electrons. smolecule.com The selectivity of reactions involving this compound would be influenced by the steric hindrance imposed by the three large hexyl groups.

Quantum Chemical Descriptors for Understanding Electronic Structure and Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity. jocpr.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical hardness.

The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. jocpr.com In studies of triazine derivatives as corrosion inhibitors, these descriptors were calculated to correlate theoretical properties with experimentally observed inhibition efficiency. researchgate.net For instance, molecules with higher HOMO energies are generally better corrosion inhibitors as they can more readily donate electrons to the vacant d-orbitals of the metal.

Quantitative Structure-Activity Relationship (QSAR) studies on other triazine derivatives have successfully used descriptors like heat of formation, steric energy, total energy, and LUMO energy to develop models that predict biological activity. jocpr.com Such approaches could theoretically be applied to 1,3,5-triazine, 1,3,5-trihexylhexahydro- to predict its properties and potential applications based on its calculated electronic structure.

Chemical Degradation Pathways of Hexahydrotriazines

Hydrolytic and Thermolytic Decomposition Mechanisms

The decomposition of 1,3,5-trihexylhexahydro-1,3,5-triazine can be initiated by water (hydrolysis) or heat (thermolysis), leading to the breakdown of the triazine ring.

Hydrolytic Decomposition:

The hydrolysis of N-substituted hexahydro-1,3,5-triazines is a well-documented process, the rate of which is significantly influenced by pH. For instance, studies on 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine have demonstrated that its hydrolysis is strongly dependent on the pH of the aqueous solution. The decomposition of hexahydro-s-triazine derivatives is known to accelerate in the presence of strong acids, leading to the cleavage of the ring and the formation of amines and formaldehyde (B43269). At a neutral or slightly alkaline pH, the rate of hydrolysis is considerably slower.

The general mechanism for the hydrolysis of 1,3,5-trialkylhexahydro-1,3,5-triazines involves the protonation of a ring nitrogen atom, followed by nucleophilic attack by water. This leads to the opening of the ring and the eventual release of the corresponding primary amine (in this case, hexylamine) and formaldehyde.

Thermolytic Decomposition:

For N-alkyl substituted hexahydrotriazines, thermal decomposition is expected to proceed via the homolytic cleavage of the C-N bonds within the triazine ring. This would lead to the formation of radical intermediates that can subsequently react to form a variety of smaller molecules. The hexyl chains would also undergo thermal cracking. The stability of the triazine ring itself is considerable, with decomposition of some derivatives occurring at temperatures above 250°C. For instance, studies on s-triazine based polymers have shown that the degradation of the triazine ring occurs at high temperatures, often in multiple steps corresponding to the loss of different substituent groups followed by the cleavage of the ring itself. nih.gov

Acid-Mediated Degradation Processes

The degradation of 1,3,5-trihexylhexahydro-1,3,5-triazine is significantly accelerated in acidic conditions. The mechanism of acid-mediated degradation is similar to that of hydrolysis but is catalyzed by the presence of protons.

The process is initiated by the protonation of one or more of the nitrogen atoms in the triazine ring. This increases the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The ring-opening is then facilitated, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate and further C-N bond cleavages result in the complete breakdown of the triazine ring into its constituent components: hexylamine (B90201) and formaldehyde.

Research on other hexahydro-s-triazine derivatives has shown that they are sensitive to strong acids and can be controllably degraded under such conditions. acs.org The rate of this degradation is directly proportional to the concentration of the acid.

Biochemical and Microbial Transformation of Hexahydrotriazine Scaffolds (referring to related compounds like RDX)

While direct studies on the microbial degradation of 1,3,5-trihexylhexahydro-1,3,5-triazine are not available, extensive research on the biodegradation of the structurally related compound RDX provides a valuable model for understanding the potential biochemical transformation of hexahydrotriazine scaffolds.

Identification of Microbial Degradation Products

The microbial degradation of RDX has been shown to produce a variety of intermediate and final products. Under anaerobic conditions, the degradation of RDX can proceed via the sequential reduction of the nitro groups to form nitroso derivatives, including hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX). Further transformation of these nitroso compounds can lead to ring cleavage, producing smaller molecules.

One identified pathway involves the formation of methylenedinitramine, which is then further degraded to formaldehyde, methanol, and carbon dioxide. researchgate.net Other reported degradation products from various microbial sources include formaldehyde, methanol, hydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine. benthamdirect.com

The following table summarizes some of the identified microbial degradation products of RDX:

| Degradation Product | Chemical Formula |

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) | C3H5N5O4 |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) | C3H4N6O2 |

| Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) | C3H6N6O3 |

| Methylenedinitramine | CH4N4O4 |

| Formaldehyde | CH2O |

| Methanol | CH3OH |

| Nitrous Oxide | N2O |

| Hydrazine | N2H4 |

Characterization of Enzymatic Degradation Pathways

The enzymatic degradation of RDX has been a subject of significant research. Several enzymes, particularly from anaerobic bacteria, have been identified to be involved in the initial steps of RDX transformation. These enzymes are typically reductases that can transfer electrons to the nitro groups of the RDX molecule.

The initial reduction of the nitro groups is a key step in destabilizing the RDX ring, making it susceptible to further enzymatic attack and eventual cleavage. While the specific enzymes responsible for the complete mineralization of RDX are still being investigated, it is clear that a consortium of microbial enzymes is likely required for the entire degradation process.

Studies on Anaerobic and Aerobic Degradation Environments

The biodegradation of RDX has been observed under both anaerobic and aerobic conditions, although the degradation rates and pathways can differ significantly.

Anaerobic Degradation: Anaerobic conditions are generally considered more favorable for the initial breakdown of RDX. Many anaerobic microorganisms can utilize RDX as an electron acceptor, leading to the reduction of the nitro groups and subsequent ring cleavage. As mentioned earlier, this pathway leads to the formation of nitroso-derivatives and other smaller organic molecules. researchgate.net

Aerobic Degradation: While less common, some aerobic microorganisms have also been shown to degrade RDX. The aerobic degradation pathways are less well-understood but are thought to involve different enzymatic systems, possibly involving oxygenases. In some cases, the initial breakdown of RDX under aerobic conditions may still involve reductive steps, but the subsequent degradation of the ring cleavage products can proceed through oxidative pathways.

The degradation of 1,3,5-trihexylhexahydro-1,3,5-triazine in a microbial environment would likely also be influenced by the presence or absence of oxygen, with different microbial communities and enzymatic pathways being active under each condition.

Hexahydrotriazines in Polymer Chemistry and Advanced Materials Design

Polymerization Reactions for Hexahydrotriazine-Based Polymers

The polymerization of hexahydrotriazines, including the 1,3,5-trihexylhexahydro- derivative, offers a versatile platform for the synthesis of advanced polymer systems. These reactions leverage the reversible nature of the hexahydrotriazine ring, enabling the formation of dynamic and responsive materials.

A significant advancement in the use of hexahydrotriazines in polymer chemistry is their reaction with thiols to form thioaminals. This reaction has been harnessed to create a new class of polymers known as poly(thioaminals). The reaction between a hexahydrotriazine, such as 1,3,5-triazine (B166579), 1,3,5-trihexylhexahydro-, and a dithiol proceeds as a step-growth polymerization. This condensation reaction is highly efficient, often reaching quantitative yields in a short time, and demonstrates a broad tolerance for various functional groups. acs.org

The general mechanism involves the reaction of the hexahydrotriazine with the thiol, leading to the formation of a thioaminal linkage and the release of an amine. When a dithiol is used, this reaction can be extended to form high molecular weight polymers. acs.orgnih.gov The resulting poly(thioaminal)s possess a dynamic covalent backbone, which imparts unique properties to the material. acs.org

Table 1: General Reaction for Poly(thioaminal) Formation

| Reactants | Product | Linkage Formed | Byproduct |

| Hexahydrotriazine (e.g., 1,3,5-trihexylhexahydro-1,3,5-triazine) + Dithiol | Poly(thioaminal) | Thioaminal | Amine |

Note: This table represents a general reaction scheme. Specific reaction conditions and yields will vary depending on the specific hexahydrotriazine and dithiol used.

The molecular weight of polymers derived from hexahydrotriazines can be controlled through several strategies inherent to their dynamic covalent chemistry. The step-growth nature of the polymerization of hexahydrotriazines with dithiols allows for molecular weight to be influenced by the stoichiometry of the monomers. acs.org

Design Principles for Dynamic Covalent Materials

The reversible nature of the bonds in hexahydrotriazine-based polymers is a cornerstone for the design of dynamic covalent materials. These materials can exhibit properties such as self-healing and responsiveness to external stimuli.

While specific research on self-healing polymers based on 1,3,5-triazine, 1,3,5-trihexylhexahydro- is not extensively documented, the underlying chemistry of poly(thioaminals) suggests their potential in this area. Self-healing in polymers often relies on the ability of the material to reform broken bonds. nih.gov The dynamic covalent nature of the thioaminal linkages in polymers derived from hexahydrotriazines provides a mechanism for such repair. acs.orgresearchgate.net Upon damage, the reversible bonds can reform, potentially restoring the material's integrity. The ability to depolymerize and repolymerize these materials highlights the inherent reversibility that is a key principle in many self-healing systems. acs.org

The dynamic covalent chemistry of hexahydrotriazines makes them suitable candidates for the creation of stimulus-responsive materials. The equilibrium of the thioaminal formation can be influenced by the presence of certain chemical stimuli, such as the concentration of thiols. acs.orgnih.gov This allows for the development of materials that can change their properties, such as their state from a solid polymer to a liquid oligomer, in response to a chemical signal. researchgate.net While detailed studies on 1,3,5-triazine, 1,3,5-trihexylhexahydro- in this context are limited, the general principles of dynamic covalent chemistry suggest that polymers incorporating this moiety could be designed to respond to various stimuli, including chemical agents and temperature. researchgate.net For example, other triazine derivatives have been used to create pH- and thermo-responsive hydrogels. google.com

Role of Hexahydrotriazines as Cross-linking Agents and Monomers

Hexahydrotriazines, including 1,3,5-triazine, 1,3,5-trihexylhexahydro-, can function as both monomers and cross-linking agents in polymer synthesis, offering versatility in the design of polymer networks.

As monomers, hexahydrotriazines can participate in step-growth polymerization with complementary monomers like dithiols to form linear or branched polymers. acs.org Their trifunctional nature (in the case of the parent ring) allows for the creation of hyperbranched and cross-linked structures.

As cross-linking agents, hexahydrotriazine derivatives can be incorporated into polymer systems to enhance their mechanical properties and thermal stability. For example, 1,3,5-triacryloylhexahydro-1,3,5-triazine, a related compound, is utilized as an effective cross-linking agent in the formulation of various resins and coatings. nih.gov The ability of hexahydrotriazines to form stable, yet potentially reversible, cross-links is particularly valuable in the development of advanced materials such as recyclable thermosets.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes for Complex Hexahydrotriazine Derivatives

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines traditionally involves the condensation of a primary amine with formaldehyde (B43269). wikipedia.org However, the demand for more complex, multifunctional, and asymmetrically substituted hexahydrotriazines has spurred the development of more sophisticated and efficient synthetic methodologies.

Modern approaches focus on green chemistry principles, aiming for shorter reaction times, higher yields, and solvent-free or aqueous conditions. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool for preparing 1,3,5-triazine (B166579) derivatives, offering rapid heating that can prevent the decomposition of reagents and products, often leading to cleaner reactions and improved yields. chim.it Similarly, ultrasound-assisted methods have been shown to significantly accelerate reaction rates and increase product yields compared to conventional reflux techniques. mdpi.com

The creation of asymmetrical hexahydrotriazines, where the three nitrogen substituents are not identical, is a key area of development. google.com One-pot syntheses are being refined to allow for the sequential and controlled substitution of precursors like cyanuric chloride at varying temperatures, enabling the construction of complex tri-substituted derivatives. acs.orgnih.govnih.gov These methods provide access to a vast library of compounds with diverse functionalities. For instance, researchers have developed one-pot, three-component condensation reactions that proceed through Dimroth rearrangement and dehydrogenative aromatization to yield complex triazines. acs.org Catalyst development is also crucial, with copper-supported catalysts on resin beds being used for Ullmann-type reactions to produce di- and trisubstituted triazines efficiently. nih.gov These advanced synthetic strategies are foundational for creating novel hexahydrotriazine derivatives with precisely engineered properties for various applications.

| Synthetic Method | Key Features | Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. chim.it | Short reaction times, high yields, solvent-free conditions possible. chim.itrsc.org | Symmetrical and unsymmetrical 1,3,5-triazines. chim.it |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate the reaction. mdpi.com | Improved reaction rates and yields (up to 96%) compared to conventional methods. mdpi.com | 4,6-disubstituted-1,3,5-triazine hydrazone derivatives. mdpi.com |

| One-Pot Synthesis | Multiple reaction steps occur in a single reactor. acs.orgnih.gov | Increased efficiency, reduced waste, and simplified procedures. nih.gov | 6,N2-diaryl-1,3,5-triazine-2,4-diamines, trisubstituted s-triazine derivatives. acs.orgnih.gov |

| Catalytic Synthesis | Utilizes catalysts like copper or yttrium salts. chim.itnih.gov | Milder reaction conditions, high efficiency, can be used for solvent-free reactions. chim.itnih.gov | Di- and trisubstituted 1,3,5-triazine derivatives, tris-pyrazolyl-1,3,5-triazines. chim.itnih.gov |

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for advancing the understanding of hexahydrotriazine chemistry. researchgate.net These theoretical methods provide deep insights into molecular structures, reaction mechanisms, and electronic properties, enabling the rational design of new molecules with desired functionalities. nih.gov

Computational studies have been crucial in elucidating the complex, multi-step mechanism of hexahydrotriazine formation from amines and formaldehyde, suggesting a water-promoted stepwise addition is favored over other potential pathways. researchgate.netibm.com Such mechanistic insights are vital for optimizing reaction conditions and controlling product formation. ibm.com Furthermore, computational models are used to predict the kinetic and thermodynamic profiles of reactions, such as the alkaline hydrolysis of related triazine compounds like RDX, which helps in understanding their stability and decomposition pathways. researchgate.netnih.gov

In the context of materials science and drug discovery, molecular docking and modeling are used to design and screen novel triazine derivatives for specific applications. nih.govnih.gov For example, by simulating the interaction between triazine ligands and biological targets like enzymes or receptors, researchers can predict binding affinities and modes of action, guiding the synthesis of more potent and selective agents. nih.govmdpi.com DFT calculations are also employed to study the electronic and optical properties of triazine-based materials, analyzing molecular orbitals (HOMO-LUMO) to predict their potential use in optoelectronics. acs.orgmdpi.com These predictive capabilities accelerate the discovery process, reducing the need for extensive trial-and-error synthesis and testing. rsc.org

| Computational Technique | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of formation pathways for poly(hexahydrotriazine)s; understanding hydrolysis mechanisms. researchgate.netibm.comnih.gov |

| DFT / TD-DFT | Materials Science | Prediction of electronic structure, optical properties, and charge distribution in star-shaped triazine molecules for electronics. acs.orgmdpi.com |

| Molecular Docking / Modeling | Rational Drug Design | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors) for designing new therapeutic agents. nih.govnih.govmdpi.com |

| ADMET Profiling | Pharmacokinetics | In silico prediction of drug-like properties and potential toxicity of novel triazine derivatives. nih.gov |

Integration of Hexahydrotriazine Chemistry in Supramolecular Assemblies

The 1,3,5-triazine core is a highly versatile building block in supramolecular chemistry due to its ability to participate in a wide array of non-covalent interactions, including hydrogen bonding, aromatic stacking, and coordination with metals. chim.itrsc.org This has led to extensive research into the self-assembly of triazine derivatives into complex, functional architectures. nih.gov While the aromatic 1,3,5-triazine is a more common component, the principles extend to designing systems based on the flexible hexahydrotriazine scaffold.

Researchers have engineered triazine-based small molecules that self-assemble into larger structures like hexameric rosettes. nih.gov These assemblies can be designed to form nanoscale particles with specific functions, such as targeted drug delivery systems that can localize in specific cellular organelles. nih.gov The ability to precisely control the structure through molecular recognition makes triazines attractive for creating complex materials. chim.it

The self-assembly properties are often driven by strong and directional hydrogen bonds, particularly involving melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) motifs. nih.gov The resulting supramolecular structures can range from linear and branched oligomers to macrocycles and dendrimers. rsc.org These ordered assemblies are being explored for applications in materials science, including the development of liquid crystals, redox-active chromophores, and components for photovoltaic devices. chim.it The study of triazatriangulenium salts, for instance, has shown they can form host-guest complexes and aggregate into multilayered organic structures, demonstrating the potential for creating new supramolecular motifs. rsc.org

Exploration of New Chemical Transformations and Reactivity Patterns

Research into the fundamental reactivity of the hexahydro-1,3,5-triazine ring is uncovering novel chemical transformations and synthetic applications. The ring system can act as a versatile synthon, participating in reactions that lead to a diverse range of other heterocyclic structures.

The reactivity of hexahydrotriazines is highly dependent on their substituents and the reaction conditions. For example, studies have shown that 1,3,5-triazinanes can undergo additive-controlled divergent reactions, such as [4+2] cycloadditions or 1,4-Michael additions, acting as either C-N or C-N-C-N synthons to produce different heterocyclic products. researchgate.net Acetic acid-catalyzed [2+2+1+1] cycloaddition reactions between 1,3,5-triazinanes and active methylene (B1212753) compounds have been developed to provide access to hexahydropyrimidines under mild conditions. researchgate.net

The stability and decomposition of the hexahydrotriazine ring are also areas of active investigation. The hydrolysis rate of compounds like 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly dependent on pH. acs.org Furthermore, its reaction with sulfides can lead to ring transformation, forming other heterocyclic structures such as 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine. acs.orgresearchgate.net Oxidation reactions of N-alkyl-2,4-dioxohexahydro-1,3,5-triazines have been shown to readily produce cyanuric acid derivatives, with stable hydroperoxide intermediates being identified in some cases. researchgate.net Understanding these diverse reaction patterns is key to unlocking the full synthetic potential of the hexahydrotriazine scaffold.

Q & A

Q. What are the recommended synthesis protocols for 1,3,5-trihexylhexahydro-1,3,5-triazine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions using hexylamine and formaldehyde or cyanuric chloride derivatives. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) improve yields by modulating reaction rates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product .

Optimization : Use design-of-experiment (DoE) approaches to test molar ratios, solvent polarity, and temperature gradients. Monitor intermediates via TLC or in-situ FTIR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1,3,5-trihexylhexahydro-1,3,5-triazine?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and symmetry. For example, methylene protons adjacent to nitrogen resonate at δ 2.5–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~339.3 for C₂₁H₃₉N₃) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and confirms chair conformation of the hexahydrotriazine ring .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 1,3,5-trihexylhexahydro-1,3,5-triazine in catalytic systems?

Answer:

- DFT calculations : Model the electron density distribution to identify nucleophilic/electrophilic sites. For example, nitrogen lone pairs in the triazine ring are reactive toward electrophiles .

- Transition state analysis : Simulate reaction pathways (e.g., hydrolysis) to predict activation energies and degradation products .

- Solvent effects : Use COSMO-RS models to evaluate solvation energies and stability in aqueous vs. organic media .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic shifts .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) for hexahydrotriazine derivatives?

Answer: Discrepancies often arise from:

- Measurement techniques : Static vs. dynamic vapor pressure methods yield varying ΔvapH values. Cross-reference data from NIST-standardized gas-phase ion energetics .

- Sample purity : Trace solvents or moisture alter thermal stability. Use Karl Fischer titration and GC-MS to verify purity .

- Structural analogs : Compare with homologs (e.g., trimethyl or triethyl derivatives) to identify trends. For example, ΔvapH increases with alkyl chain length due to van der Waals interactions .

Resolution : Perform replicate measurements under controlled conditions and apply error-propagation analysis .

Q. What strategies are effective for evaluating the biological activity of 1,3,5-trihexylhexahydro-1,3,5-triazine in drug discovery?

Answer:

- Target selection : Prioritize enzymes with triazine-binding pockets (e.g., dihydrofolate reductase or kinases) .

- Assay design :

- SAR studies : Synthesize analogs (e.g., varying alkyl chain length) to correlate structure with activity .

Data Analysis and Contradiction Management

Q. How can researchers resolve conflicting data on the hydrolytic stability of hexahydrotriazine derivatives in aqueous media?

Answer:

- pH-dependent studies : Hydrolysis rates vary with pH; acidic conditions (pH < 4) accelerate ring-opening via protonation of nitrogen atoms .

- Kinetic profiling : Use UV-Vis or NMR to monitor degradation over time. For example, loss of triazine ring protons indicates hydrolysis .

- Comparative analysis : Contrast results with structurally similar compounds (e.g., RDX derivatives, which hydrolyze faster due to nitro groups) .

Safety and Handling in Research Settings

Q. What precautions are critical when handling 1,3,5-trihexylhexahydro-1,3,5-triazine in laboratory experiments?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., formaldehyde) .

- PPE : Wear nitrile gloves and safety goggles; hexahydrotriazines may cause skin/eye irritation .

- Waste disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste at >800°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.